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Compound of Interest

Compound Name: 3,6-Octanedione

Cat. No.: B030559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,6-Octanedione (CAS No. 2955-65-9) is a diketone that serves as a notable substrate in

stereoselective enzymatic reductions, yielding chiral diols.[1] This property makes it a

compound of interest in synthetic organic chemistry, particularly in the production of chiral

building blocks for pharmaceuticals and other fine chemicals. This technical guide provides a

comprehensive overview of the chemical and physical properties of 3,6-octanedione, detailed

experimental protocols for its characterization, and a summary of its known applications.

Chemical and Physical Properties
The fundamental physicochemical properties of 3,6-octanedione are summarized in the tables

below. This data is essential for its handling, application in reactions, and for analytical method

development.

Table 1: General Chemical Properties[1][2][3]
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Property Value

IUPAC Name 3,6-Octanedione

Synonyms Octane-3,6-dione

CAS Number 2955-65-9

Molecular Formula C₈H₁₄O₂

Molecular Weight 142.20 g/mol

Canonical SMILES CCC(=O)CCC(=O)CC

InChI
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-

6H2,1-2H3

InChIKey CVZGUJMLZZTPKH-UHFFFAOYSA-N

Table 2: Physical Properties[1][4][5]
Property Value

Appearance White to pale yellow solid

Melting Point 34-36 °C

Boiling Point 227.3 °C at 760 mmHg

Density 0.918 g/cm³

Flash Point 82.4 °C

Refractive Index 1.419

Vapor Pressure 0.078 mmHg at 25°C

Solubility
Slightly soluble in chloroform. Soluble in water

(5.859e+004 mg/L @ 25 °C est.)

LogP 1.72480

Synthesis of 3,6-Octanedione
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While multiple synthetic routes to 3,6-octanedione exist, a common approach involves the

oxidation of a suitable precursor. The following diagram illustrates a generalized synthetic

workflow.

Synthesis of 3,6-Octanedione
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A generalized workflow for the synthesis of 3,6-Octanedione.

Experimental Protocols
Detailed experimental procedures for the spectroscopic characterization of 3,6-octanedione
are provided below. These protocols are generalized and may require optimization based on

the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3,6-octanedione in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Filter the solution through a pipette with a glass wool plug

into a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
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Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,6-octanedione.

Methodology:

Sample Preparation: As 3,6-octanedione is a low-melting solid, the spectrum can be

obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total

Reflectance (ATR) accessory.

Thin Film Method: Melt a small amount of the sample and press it between two salt plates

to create a thin film.

ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands, particularly the strong carbonyl

(C=O) stretch, and compare them with known correlation tables.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,6-octanedione.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b030559?utm_src=pdf-body
https://www.benchchem.com/product/b030559?utm_src=pdf-body
https://www.benchchem.com/product/b030559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a dilute solution of 3,6-octanedione in a volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatography (GC) or liquid chromatography (LC) system.

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS.

Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 50-300.

Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose

fragmentation pathways consistent with the observed m/z values.

Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3,6-octanedione based

on its structure and general spectroscopic principles.

Table 3: Predicted Spectroscopic Data
Technique Expected Data

¹H NMR

Signals corresponding to the ethyl groups (triplet

and quartet) and the methylene protons

adjacent to the carbonyl groups.

¹³C NMR

Resonances for the carbonyl carbons, the

methylene carbons, and the ethyl group

carbons.

IR

A strong absorption band in the region of 1715-

1700 cm⁻¹ characteristic of a ketone C=O

stretch. C-H stretching and bending vibrations

will also be present.

Mass Spec

A molecular ion peak at m/z = 142. Common

fragmentation patterns would involve cleavage

alpha to the carbonyl groups.
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Biological Activity and Signaling Pathways
Extensive searches of scientific literature and databases did not yield any specific information

regarding the involvement of 3,6-octanedione in biological signaling pathways. Its primary

documented biological relevance is as a substrate for enzymatic reactions, specifically the

stereoselective reduction to chiral diols.[1] This is a biotransformation process rather than a

modulation of a signaling cascade.

Therefore, a diagram illustrating a signaling pathway involving 3,6-octanedione cannot be

provided at this time due to a lack of available scientific data.

Safety and Handling
Appropriate safety precautions should be taken when handling 3,6-octanedione. It is

recommended to handle the compound in a well-ventilated area and to wear personal

protective equipment, including gloves and safety glasses. For detailed safety information, refer

to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
3,6-Octanedione is a valuable diketone with well-characterized chemical and physical

properties. Its utility as a substrate in enzymatic reductions highlights its importance in synthetic

chemistry. This guide provides a foundational understanding of its properties and the

experimental protocols for its analysis. Further research into its potential biological activities

may reveal novel applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b030559#3-6-octanedione-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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